molecular formula C18H19N5O3S B2546706 8-(1,3-benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 313530-94-8

8-(1,3-benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2546706
CAS No.: 313530-94-8
M. Wt: 385.44
InChI Key: FNGLLPPNVFOTGL-UHFFFAOYSA-N
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Description

8-(1,3-Benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a benzoxazole moiety linked to a purine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,3-benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 2-aminophenol with various aldehydes, acids, or their derivatives to form the benzoxazole ring . The reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

8-(1,3-Benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dimethylformamide, and sometimes the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups onto the compound .

Mechanism of Action

The mechanism of action of 8-(1,3-benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can interact with metal ions or other biomolecules, while the purine scaffold can mimic natural nucleotides, potentially interfering with nucleic acid synthesis or function . These interactions can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(1,3-benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione apart is the combination of the benzoxazole and purine moieties, which provides a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties .

Properties

IUPAC Name

8-(1,3-benzoxazol-2-ylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-10(2)8-9-23-13-14(22(3)16(25)21-15(13)24)20-17(23)27-18-19-11-6-4-5-7-12(11)26-18/h4-7,10H,8-9H2,1-3H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGLLPPNVFOTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SC3=NC4=CC=CC=C4O3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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